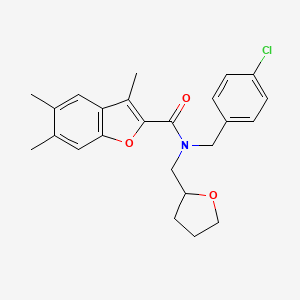![molecular formula C17H24N4O B11369382 N-[1-(propan-2-yl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B11369382.png)
N-[1-(propan-2-yl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazol-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(propan-2-yl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazol-5-yl]acetamide is a complex organic compound that features a benzimidazole core, a pyrrolidine ring, and an acetamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(propan-2-yl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazol-5-yl]acetamide typically involves multi-step organic reactions. One common approach is the alkylation of benzimidazole derivatives with pyrrolidine-containing intermediates. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the benzimidazole, followed by the addition of the alkylating agent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[1-(propan-2-yl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the pyrrolidine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce secondary amines .
Scientific Research Applications
N-[1-(propan-2-yl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazol-5-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(propan-2-yl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazol-5-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Benzimidazole derivatives: Compounds with a benzimidazole core, such as benzimidazole-2-thione and benzimidazole-5-carboxamide.
Uniqueness
N-[1-(propan-2-yl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazol-5-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C17H24N4O |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
N-[1-propan-2-yl-2-(pyrrolidin-1-ylmethyl)benzimidazol-5-yl]acetamide |
InChI |
InChI=1S/C17H24N4O/c1-12(2)21-16-7-6-14(18-13(3)22)10-15(16)19-17(21)11-20-8-4-5-9-20/h6-7,10,12H,4-5,8-9,11H2,1-3H3,(H,18,22) |
InChI Key |
VYUNQUQOXHXNMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)NC(=O)C)N=C1CN3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-chloro-3-methylphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B11369311.png)

![N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11369323.png)
![5-(3,4-dimethylphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B11369331.png)
![5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11369348.png)
![ethyl 4-[({1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]benzoate](/img/structure/B11369349.png)
![5,7-Diethyl-2-(2-hydroxy-3-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B11369355.png)
![(2E)-1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-3-(3,4-dimethoxyphenyl)prop-2-en-1-one](/img/structure/B11369356.png)
![2-[(5-cyano-4-oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11369359.png)
![N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B11369362.png)
![4-methyl-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11369368.png)
![N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11369372.png)
![N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}thiophene-2-carboxamide](/img/structure/B11369374.png)
